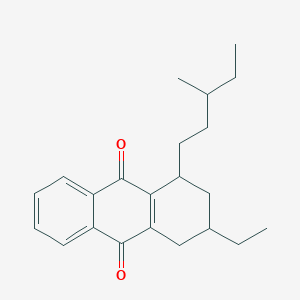
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes a tetrahydroanthracene core with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Tetrahydroanthracene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Substituents: The ethyl and methylpentyl groups are introduced through alkylation reactions, often using reagents like alkyl halides in the presence of strong bases.
Oxidation and Reduction Steps: These steps are crucial for achieving the desired oxidation state of the anthracene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to more reduced forms, potentially altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-anthraquinone share a similar core structure.
Tetrahydroanthracene Compounds: Other tetrahydroanthracene derivatives with different substituents.
Uniqueness
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of an ethyl group and a methylpentyl group on the tetrahydroanthracene core sets it apart from other similar compounds.
Propriétés
Numéro CAS |
52769-06-9 |
|---|---|
Formule moléculaire |
C22H28O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
3-ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C22H28O2/c1-4-14(3)10-11-16-12-15(5-2)13-19-20(16)22(24)18-9-7-6-8-17(18)21(19)23/h6-9,14-16H,4-5,10-13H2,1-3H3 |
Clé InChI |
UQDDSCPSBUBRDJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(C2=C(C1)C(=O)C3=CC=CC=C3C2=O)CCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





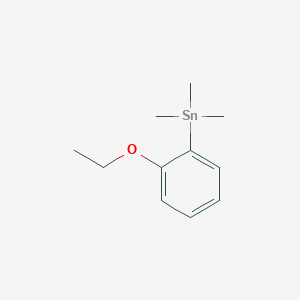

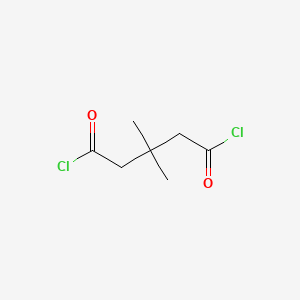
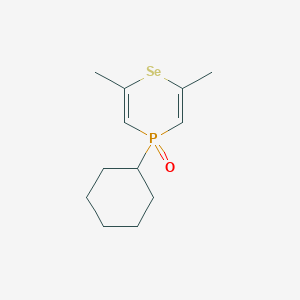
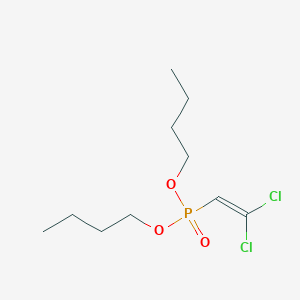
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
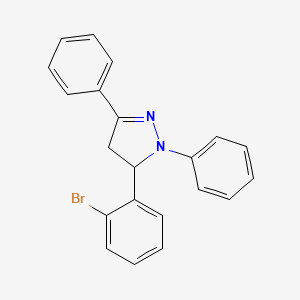
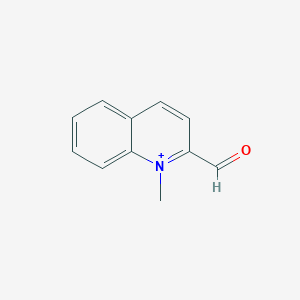
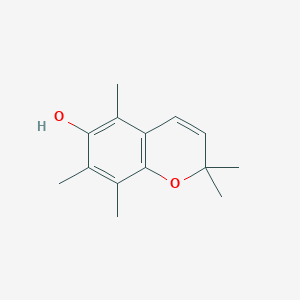
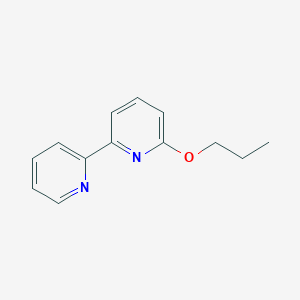
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
